molecular formula C27H27NO6 B6066313 3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4,5-BIS(4-METHOXYPHENYL)-2,3-DIHYDRO-1,3-OXAZOL-2-ONE

3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4,5-BIS(4-METHOXYPHENYL)-2,3-DIHYDRO-1,3-OXAZOL-2-ONE

Cat. No.: B6066313
M. Wt: 461.5 g/mol
InChI Key: MVTSOHUIFZIKPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(3,4-Dimethoxyphenyl)ethyl]-4,5-bis(4-methoxyphenyl)-2,3-dihydro-1,3-oxazol-2-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple methoxy groups and an oxazolone ring, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-bis(4-methoxyphenyl)-2,3-dihydro-1,3-oxazol-2-one typically involves the reaction of 3,4-dimethoxyphenyl ethylamine with 4-methoxybenzaldehyde under specific conditions. The reaction is catalyzed by a base such as sodium hydroxide and proceeds through a mechanochemical process . The resulting intermediate is then subjected to further reactions to form the final oxazolone structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of ionic liquids as catalysts, can improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[2-(3,4-Dimethoxyphenyl)ethyl]-4,5-bis(4-methoxyphenyl)-2,3-dihydro-1,3-oxazol-2-one undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The oxazolone ring can be reduced to form amino alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration and halogens for halogenation.

Major Products

The major products formed from these reactions include quinones, amino alcohols, and substituted aromatic compounds, which can be further utilized in various applications.

Scientific Research Applications

3-[2-(3,4-Dimethoxyphenyl)ethyl]-4,5-bis(4-methoxyphenyl)-2,3-dihydro-1,3-oxazol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-bis(4-methoxyphenyl)-2,3-dihydro-1,3-oxazol-2-one involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups and oxazolone ring play a crucial role in binding to these targets, leading to various biological effects. The compound can modulate specific pathways, resulting in its observed therapeutic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(3,4-Dimethoxyphenyl)ethyl]-4,5-bis(4-methoxyphenyl)-2,3-dihydro-1,3-oxazol-2-one stands out due to its unique combination of methoxy groups and an oxazolone ring, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-bis(4-methoxyphenyl)-1,3-oxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27NO6/c1-30-21-10-6-19(7-11-21)25-26(20-8-12-22(31-2)13-9-20)34-27(29)28(25)16-15-18-5-14-23(32-3)24(17-18)33-4/h5-14,17H,15-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVTSOHUIFZIKPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(OC(=O)N2CCC3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.